molecular formula C13H12O3 B8332907 4-(Benzyloxy)-1,2-benzenediol

4-(Benzyloxy)-1,2-benzenediol

Cat. No.: B8332907
M. Wt: 216.23 g/mol
InChI Key: VLLGNGJKOFKNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-1,2-benzenediol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group attached to a 1,2-benzenediol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1,2-benzenediol typically involves the reaction of 1,2-benzenediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Alkyl halides, strong bases.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenols.

Scientific Research Applications

4-(Benzyloxy)-1,2-benzenediol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin disorders and as a depigmenting agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1,2-benzenediol involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound’s ability to depigment skin is attributed to its effect on melanin synthesis and melanocyte activity.

Comparison with Similar Compounds

    4-(Benzyloxy)phenol: Similar structure but lacks the additional hydroxyl group.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a second hydroxyl group.

    4-(Benzyloxy)-1-butanol: Similar benzyloxy group but with a different backbone structure.

Uniqueness: 4-(Benzyloxy)-1,2-benzenediol is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-phenylmethoxybenzene-1,2-diol

InChI

InChI=1S/C13H12O3/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,14-15H,9H2

InChI Key

VLLGNGJKOFKNEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.37 g of 1,2,4-trihydroxy benzene and 30 ml of anhydrous dimethylformamide were mixed together under an inert gas atmosphere and then 0.984 g of sodium hydride in suspension at 53% in oil was added at 15°-20° C. The mixture was stirred for one hour and 1.906 ml of triethyl borate were added. The mixture was stirred for one hour, and 1.29 ml of benzyl bromide in solution in 20 ml of dimethylformamide were added over 2 hours. The mixture was stirred for 16 hours at ambient temperature and then was poured into a water-ice-N hydrochloric acid mixture. Extraction took place with ethyl acetate followed by evaporation to dryness. The residue was washed with petroleum ether, and chromatographed on silica eluting with a cyclohexane-ethyl acetate (6-4) mixture to obtain 1.36 g of the crystallized expected product (Yield: 58%).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.984 g
Type
reactant
Reaction Step Two
Quantity
1.906 mL
Type
reactant
Reaction Step Three
Quantity
1.29 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
water ice-N hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
58%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.